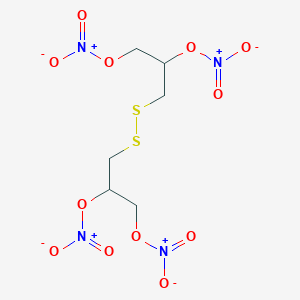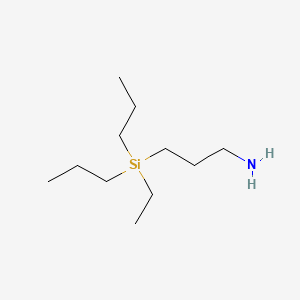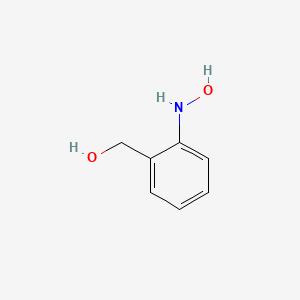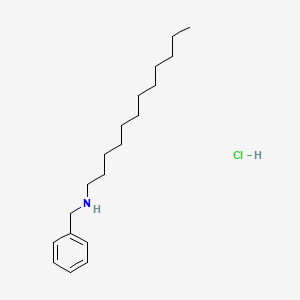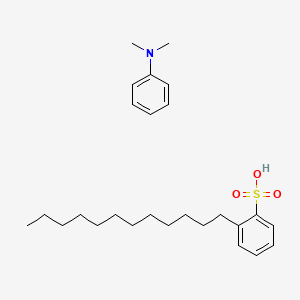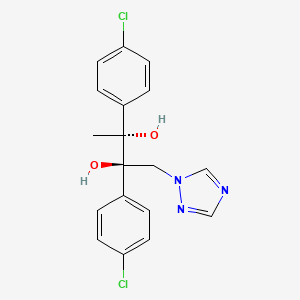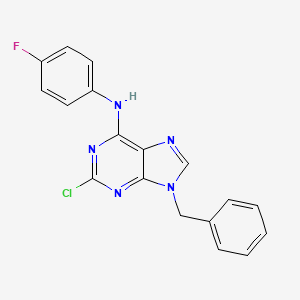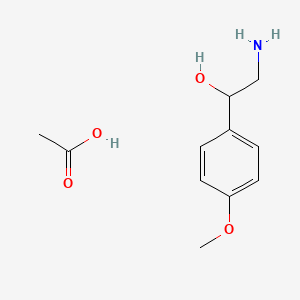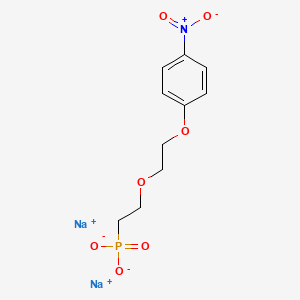![molecular formula C20H16BrNO2 B12672750 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide CAS No. 84434-08-2](/img/structure/B12672750.png)
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide is a chemical compound known for its unique structure and properties. It is a pyridinium salt, which is a class of compounds widely recognized for their applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide typically involves the reaction of 4-(oxophenylacetyl)phenylmethyl chloride with pyridine in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. .
Applications De Recherche Scientifique
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide can be compared with other pyridinium salts, such as:
1-Methylpyridinium bromide: Known for its use in organic synthesis and as a phase-transfer catalyst.
1-Benzylpyridinium bromide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
1-Phenylpyridinium bromide: Studied for its potential biological activities and applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
84434-08-2 |
|---|---|
Formule moléculaire |
C20H16BrNO2 |
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
1-phenyl-2-[4-(pyridin-1-ium-1-ylmethyl)phenyl]ethane-1,2-dione;bromide |
InChI |
InChI=1S/C20H16NO2.BrH/c22-19(17-7-3-1-4-8-17)20(23)18-11-9-16(10-12-18)15-21-13-5-2-6-14-21;/h1-14H,15H2;1H/q+1;/p-1 |
Clé InChI |
SWFRNIFNAUTMHU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


